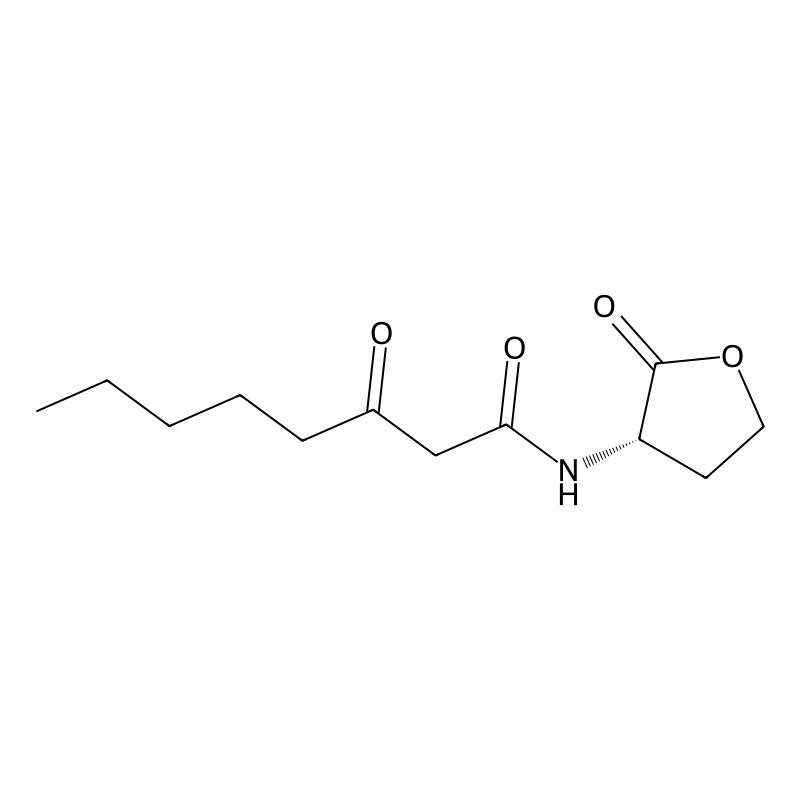N-(3-Oxooctanoyl)-L-homoserine lactone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
N-(3-Oxooctanoyl)-L-homoserine lactone, commonly known as N-3-oxo-octanoyl-homoserine lactone, is a signaling molecule belonging to the family of N-acyl-homoserine lactones. It serves as an autoinducer in bacterial quorum sensing, a process that allows bacteria to communicate and coordinate their behavior based on population density. This compound is particularly synthesized by Agrobacterium tumefaciens through the action of the enzyme TraI, which catalyzes its formation from L-homoserine lactone and an acyl-CoA precursor . The molecular structure features a lactone ring and a carbon chain of eight carbons with a keto group at the third position, which is crucial for its biological activity.
N-(3-Oxooctanoyl)-L-homoserine lactone exhibits significant biological activities, particularly in plant defense mechanisms. Studies have shown that pretreatment with this compound primes plants such as Arabidopsis thaliana against pathogens like Pseudomonas syringae and Pectobacterium carotovorum. This priming effect is mediated through the salicylic acid signaling pathway, enhancing the expression of defense-related genes and increasing the activity of various defense enzymes . Furthermore, it has been observed to induce physiological responses such as hydrogen peroxide bursts and accumulation of phenolic compounds, contributing to enhanced plant resistance against biotic stressors .
The synthesis of N-(3-Oxooctanoyl)-L-homoserine lactone can be achieved through several methods:
- Biosynthetic Pathway: This is primarily conducted by bacteria like Agrobacterium tumefaciens, where TraI synthesizes the compound from acyl-CoA precursors.
- Chemical Synthesis: Laboratory methods involve the reaction between L-homoserine lactone and 3-oxooctanoyl-CoA under controlled conditions to yield N-(3-Oxooctanoyl)-L-homoserine lactone.
- Synthetic Variants: Various synthetic routes can be employed to create analogs or derivatives for research purposes, often focusing on modifying the acyl chain or functional groups attached to the homoserine lactone moiety .
N-(3-Oxooctanoyl)-L-homoserine lactone has several applications:
- Agricultural Biotechnology: Its role in enhancing plant resistance makes it valuable for developing biopesticides or plant growth promoters.
- Microbial Research: As a model compound for studying quorum sensing mechanisms in bacteria.
- Pharmaceuticals: Potential applications in drug development targeting bacterial communication systems, which could lead to novel antimicrobial strategies .
Research into interaction studies involving N-(3-Oxooctanoyl)-L-homoserine lactone has revealed its capacity to modulate various biological pathways. It interacts with LuxR-type receptors, influencing gene expression related to virulence and biofilm formation in bacteria. Furthermore, studies have indicated that this compound can enhance calcium signaling pathways in host cells, leading to increased reactive oxygen species production, which is crucial for immune responses .
N-(3-Oxooctanoyl)-L-homoserine lactone shares structural similarities with other N-acyl-homoserine lactones but exhibits unique properties that distinguish it from its analogs. Here are some similar compounds:
N-(3-Oxooctanoyl)-L-homoserine lactone's unique eight-carbon chain length and specific functional groups contribute to its distinct biological activities compared to these similar compounds. Its ability to prime plant defenses while also acting as a bacterial signaling molecule underscores its multifaceted role in ecological interactions.








